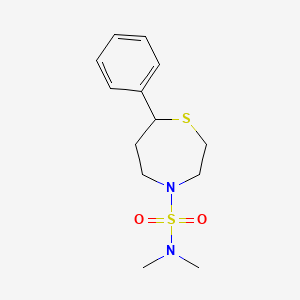

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide

Description

Properties

IUPAC Name |

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H20N2O2S2/c1-14(2)19(16,17)15-9-8-13(18-11-10-15)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLQXUQCGJILENI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)N1CCC(SCC1)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20N2O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactions Analysis

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce oxygen atoms into the compound, potentially forming sulfoxides or sulfones.

Reduction: This reaction can remove oxygen atoms or add hydrogen atoms, potentially converting sulfoxides or sulfones back to sulfonamides.

Substitution: This reaction can replace one functional group with another, potentially modifying the phenyl or sulfonamide groups.

Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide has several scientific research applications, including:

Chemistry: It can be used as a building block for the synthesis of more complex molecules.

Biology: It may have potential as a bioactive compound, interacting with biological targets.

Medicine: It could be investigated for its potential therapeutic properties.

Industry: It may be used in the development of new materials or as a reagent in various industrial processes.

Mechanism of Action

The mechanism by which N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide exerts its effects is not well-documented. it is likely to interact with specific molecular targets and pathways, potentially involving the thiazepane ring, phenyl group, and sulfonamide group. These interactions could influence various biological processes, leading to its observed effects.

Comparison with Similar Compounds

Key Observations:

Ring Size and Flexibility : The target compound’s seven-membered thiazepane ring offers greater conformational flexibility compared to the rigid five-membered triazoles or benzoyl hydrazines in compounds [4–15]. This flexibility may influence pharmacokinetic properties, such as membrane permeability or target binding .

Functional Groups: The sulfonamide group (–SO₂N(CH₃)₂) in the target compound contrasts with the thioamide (–C=S) and sulfonyl (–SO₂) groups in compounds [4–6]. Triazole-thiones [7–9] exist in tautomeric equilibrium (thiol-thione), while the target compound’s sulfonamide group is static, favoring stability under physiological conditions .

Substituent Effects :

Biological Activity

N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide is a compound belonging to the thiazepane class of heterocyclic compounds, characterized by a unique structure that incorporates both sulfur and nitrogen atoms. This article explores the biological activity of this compound, highlighting its potential pharmacological applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C_{15}H_{18}N_{2}O_{2}S_2 with a molecular weight of approximately 393.5 g/mol. The compound features a thiazepane ring and a sulfonamide group, which are critical for its biological activity. Sulfonamides are known for their antibacterial and antitumor properties due to their ability to inhibit specific enzymes and pathways in biological systems.

This compound exhibits its biological activity primarily through the following mechanisms:

- Enzyme Inhibition : The compound is known to inhibit carbonic anhydrase, an enzyme crucial for pH regulation in various biological processes. This inhibition can disrupt normal cellular functions, particularly in rapidly dividing cells such as bacteria and cancer cells.

- Folic Acid Synthesis Interference : Similar to other sulfonamides, it interferes with the folic acid synthesis pathway in bacteria by inhibiting the enzyme dihydropteroate synthase. This action prevents the production of essential proteins and DNA, leading to bacterial growth inhibition.

Biological Activities

The biological activities associated with this compound include:

- Antibacterial Activity : The compound demonstrates significant antibacterial properties against various strains of bacteria, making it a candidate for further development as an antimicrobial agent.

- Antitumor Properties : Preliminary studies suggest that it may possess anticancer activity by inducing apoptosis in cancer cells through the modulation of key signaling pathways.

Comparative Analysis with Similar Compounds

To better understand its potential applications, this compound can be compared with other structurally similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 4-(3,4-Dimethylphenyl)sulfonylthiazolidine | Thiazolidine ring | Antibacterial properties |

| Benzothiazepine derivatives | Similar thiazine structure | Anticancer activity |

| Sulfanilamide | Basic sulfonamide structure | Antibacterial activity |

This table illustrates that while many compounds share structural similarities, the unique combination of features in this compound may confer distinct pharmacological properties not found in other derivatives.

Case Studies and Research Findings

Recent studies have explored the efficacy and safety profile of this compound:

- Antibacterial Efficacy Study : A study evaluated its effectiveness against multi-drug resistant bacterial strains. Results indicated a significant reduction in bacterial growth at low concentrations, suggesting its potential as a therapeutic agent against resistant infections.

- Antitumor Activity Assessment : In vitro assays demonstrated that treatment with this compound led to increased apoptosis in cancer cell lines. The compound was shown to alter gene expression related to cell cycle regulation and apoptosis pathways.

- Toxicological Evaluation : Toxicity studies indicated that while the compound exhibits potent biological activities, it also requires careful assessment of safety profiles due to potential cytotoxic effects at higher concentrations.

Q & A

Basic: What are the critical steps in synthesizing N,N-dimethyl-7-phenyl-1,4-thiazepane-4-sulfonamide, and how are intermediates characterized?

Methodological Answer:

The synthesis typically involves multi-step reactions, starting with the formation of the thiazepane ring via cyclization, followed by sulfonamide functionalization. Key steps include:

- Cyclization: Reacting a primary amine with a thiol-containing precursor under controlled pH and temperature to form the thiazepane core.

- Sulfonylation: Introducing the sulfonamide group using sulfonyl chlorides in anhydrous conditions (e.g., dichloromethane or DMF) with a base like triethylamine.

- Characterization: Intermediates are validated using 1H/13C NMR (to confirm substituent positions), IR spectroscopy (to verify sulfonamide S=O stretches at ~1350–1150 cm⁻¹), and mass spectrometry (for molecular ion confirmation). For new compounds, microanalysis (C, H, N, S) is essential to confirm purity .

Advanced: How can Density Functional Theory (DFT) aid in predicting the electronic properties and reactivity of this sulfonamide?

Methodological Answer:

DFT calculations (e.g., using B3LYP/6-31G(d)) can:

- Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites, critical for understanding interaction with biological targets.

- Calculate frontier molecular orbitals (HOMO/LUMO) to predict charge-transfer behavior and redox stability.

- Simulate vibrational spectra (IR/Raman) to cross-validate experimental data and resolve ambiguous peak assignments.

- Docking studies (e.g., AutoDock Vina) can model binding affinities to enzymes like carbonic anhydrase, a common sulfonamide target .

Basic: What safety precautions are essential when handling this compound during synthesis?

Methodological Answer:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods when working with volatile solvents (e.g., DMF) or sulfonyl chlorides.

- Waste Management: Segregate halogenated and sulfonamide-containing waste for professional disposal to prevent environmental contamination .

Advanced: How can researchers resolve contradictions in reported biological activity data across studies?

Methodological Answer:

- Cross-Validation: Replicate assays under standardized conditions (e.g., MIC for antimicrobial studies) using reference strains (e.g., E. coli ATCC 25922).

- Analytical Consistency: Ensure compound purity (>95% via HPLC) and confirm structural integrity (XRPD for crystallinity, TGA/DSC for thermal stability).

- Statistical Analysis: Apply multivariate regression to account for variables like solvent polarity or cell-line variability. Iterative re-evaluation of protocols minimizes bias .

Basic: Which analytical techniques confirm the compound’s purity and structural integrity?

Methodological Answer:

- Chromatography: HPLC (C18 column, acetonitrile/water gradient) to assess purity (>95%).

- Spectroscopy: 1H NMR (DMSO-d6) for integration ratios; 13C NMR to confirm quaternary carbons in the thiazepane ring.

- Thermal Analysis: TGA/DSC to detect decomposition points and polymorphic transitions.

- X-ray Crystallography: For unambiguous confirmation of stereochemistry and crystal packing .

Advanced: What strategies optimize bioactivity through structural modification of the sulfonamide group?

Methodological Answer:

- SAR Studies: Modify the phenyl or thiazepane substituents to alter lipophilicity (logP) and bioavailability. For example:

- Introduce electron-withdrawing groups (e.g., -CF3) on the phenyl ring to enhance metabolic stability.

- Replace dimethyl groups with bulkier substituents (e.g., cyclopropyl) to sterically hinder enzymatic degradation.

- Prodrug Design: Esterify the sulfonamide to improve membrane permeability, with in situ hydrolysis releasing the active form .

Basic: How to ensure reproducibility of synthesis protocols from literature?

Methodological Answer:

- Detailed Documentation: Follow journals requiring full experimental procedures (e.g., Acta Crystallographica), including solvent volumes, stirring times, and quenching methods.

- Control Experiments: Replicate key steps (e.g., cyclization) under inert atmosphere (N2/Ar) if moisture-sensitive reagents are used.

- Reference Standards: Compare NMR data with published spectra (e.g., SDBS or PubChem) for intermediates .

Advanced: How to design experiments to elucidate the compound’s mechanism of action in antimicrobial studies?

Methodological Answer:

- Enzyme Inhibition Assays: Test activity against dihydropteroate synthase (DHPS) using UV-Vis to monitor substrate depletion.

- Membrane Permeability: Use fluorescent probes (e.g., propidium iodide) in bacterial viability assays to assess membrane disruption.

- Transcriptomics: Perform RNA-seq on treated microbial cultures to identify dysregulated pathways (e.g., folate biosynthesis) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.